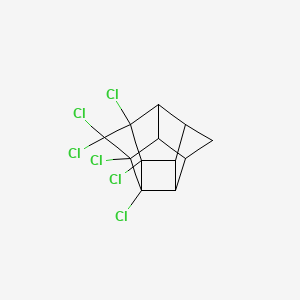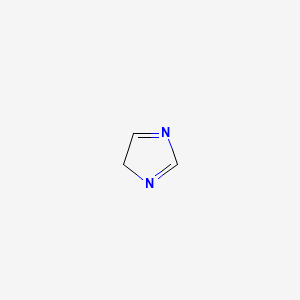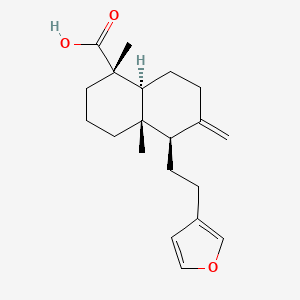
Polyalthic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polyalthic acid is a natural product found in Potamogeton lucens, Acanthostyles buniifolius, and other organisms with data available.
Applications De Recherche Scientifique
Antiglycation Potential
Polyalthic acid, a furano-diterpene isolated from Daniella oliveri, has been studied for its potential to inhibit the formation of advanced glycation end-products (AGEs). However, it showed a negative antiglycation potential compared to standard inhibitors, indicating that it may not contribute significantly to antiglycation activity and could even trigger glycation, leading to complications (Atolani & Olatunji, 2014).
Antileishmanial and Antitrypanosomal Activity
Research has been conducted on the synthesis of polyalthic acid derivatives and their efficacy against Leishmania donovani and Trypanosoma brucei. Polyalthic acid displayed significant activity in these assays, suggesting its potential for treating neglected diseases (Mizuno et al., 2015).
Antinociceptive and Anti-inflammatory Effects
A study on rats highlighted the significant antinociceptive, antiallodynic, antihyperalgesic, and anti-inflammatory effects of polyalthic acid. The mechanisms behind these effects involved the participation of opioid receptors and guanylate cyclase, suggesting potential therapeutic applications (Rodríguez-Silverio et al., 2021).
Antiproliferative Activity in Cancer Cells
Research incorporating polyalthic acid into polymeric nanoparticles showed that it could reduce cell proliferation more efficiently than free polyalthic acid, especially in MCF-7 breast cancer cells. This suggests its potential as a selective cytostatic and genotoxic agent against certain cancer cells (Chibas et al., 2019).
Propriétés
Formule moléculaire |
C20H28O3 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(1S,4aS,5R,8aS)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-14-5-8-17-19(2,10-4-11-20(17,3)18(21)22)16(14)7-6-15-9-12-23-13-15/h9,12-13,16-17H,1,4-8,10-11H2,2-3H3,(H,21,22)/t16-,17+,19+,20+/m1/s1 |
Clé InChI |
ZQHJXKYYELWEOK-UMGGQSCQSA-N |
SMILES isomérique |
C[C@@]12CCC[C@]([C@H]1CCC(=C)[C@H]2CCC3=COC=C3)(C)C(=O)O |
SMILES canonique |
CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)O |
Synonymes |
polyalthic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



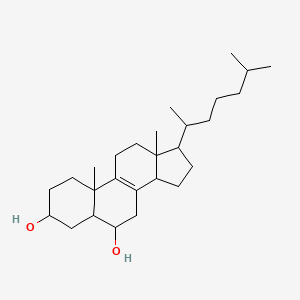
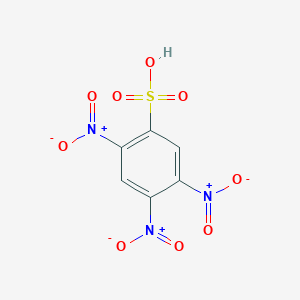
![(2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(3R,5R)-5-[(2S,3R,5S,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid](/img/structure/B1253000.png)
![(1R,3S,6R,8S,10R,11S,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1253001.png)
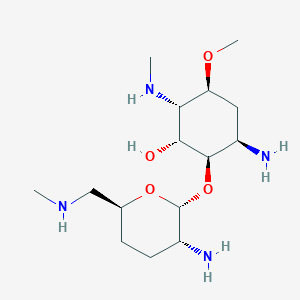
![(4R,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1253003.png)

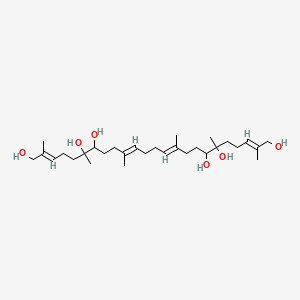
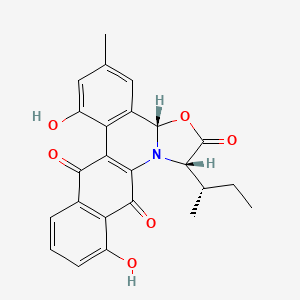
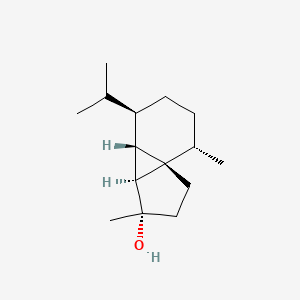
![(1R,5R)-1beta-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3alpha-ol](/img/structure/B1253016.png)
